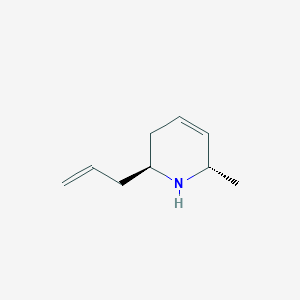

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine

Overview

Description

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is a chiral compound with significant interest in the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the chiral resolution of racemic mixtures using chiral agents such as L-pyroglutamic acid . This method allows for the separation of the desired enantiomer with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above are carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block for Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it acts as a chiral ligand to facilitate the formation of enantiomerically enriched products.

Table 1: Common Synthetic Reactions Involving (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Oxidation | Converts the compound to ketones or aldehydes | Potassium permanganate, Chromium trioxide |

| Reduction | Produces alcohols or amines | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Replaces functional groups | Halogens, Nucleophiles |

Biological Activities

Neurotransmitter Modulation

Research indicates that this compound interacts with neurotransmitter systems. It has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for degrading neurotransmitters like dopamine and serotonin. By inhibiting MAO-A and MAO-B activities, this compound may enhance neurotransmitter levels in the brain.

Table 2: MAO Inhibition Comparison

| Compound | MAO-A Inhibition | MAO-B Inhibition | Reference |

|---|---|---|---|

| This compound | Moderate | Weak | |

| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) | Strong | Moderate | |

| 1-Methyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridine | Strong | Weak |

Neuroprotective Effects

Studies have demonstrated the neuroprotective properties of this compound. It has been shown to prevent dopamine depletion in animal models exposed to neurotoxic agents such as MPTP.

Case Study: Neuroprotection in Mouse Models

In a controlled study:

- Administration : Mice received daily injections of this compound prior to MPTP exposure.

- Results : There was a significant reduction in striatal dopamine depletion compared to control groups. This effect is attributed to MAO inhibition and preservation of dopaminergic neurons.

Potential Therapeutic Applications

Given its biological activities and neuroprotective effects, this compound shows promise in treating various neurological disorders and mood disorders by modulating neurotransmitter levels.

Applications Overview

- Neurodegenerative Diseases : Potential protective agent against neuron loss.

- Mood Disorders : May help alleviate symptoms by enhancing neurotransmitter availability.

Mechanism of Action

The mechanism of action of (2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly the glutamatergic system, which plays a crucial role in synaptic plasticity and neuroprotection . The compound’s effects are mediated through its binding to receptors and subsequent activation or inhibition of downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

(2R,6R)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine: This enantiomer has similar structural properties but different biological activities.

(2S,6S)-hydroxynorketamine: A related compound with notable antidepressant properties.

Uniqueness

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter systems and potential therapeutic applications make it a compound of significant interest in various research fields .

Biological Activity

(2S,6S)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its effects on neurotransmitter systems and potential therapeutic applications.

- Chemical Formula : C₉H₁₅N

- CAS Number : 1932187-90-0

- Molecular Weight : 135.23 g/mol

This compound has been studied for its interaction with monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as dopamine and serotonin. Research indicates that this compound may act as an inhibitor of MAO-A and MAO-B, which could lead to increased levels of these neurotransmitters in the brain.

Table 1: Comparison of MAO Inhibition by Tetrahydropyridine Derivatives

Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties. It has been observed to prevent dopamine depletion in animal models subjected to neurotoxic agents like MPTP. This suggests a potential role in treating neurodegenerative diseases such as Parkinson's disease.

Case Study: Neuroprotection in Mouse Models

In a study involving mice treated with MPTP:

- Administration : Mice received daily injections of this compound prior to MPTP exposure.

- Results : The compound significantly reduced the depletion of striatal dopamine levels compared to control groups not receiving the compound. This effect was attributed to the inhibition of MAO activity and subsequent preservation of dopaminergic neurons .

Potential Therapeutic Applications

The biological activities of this compound suggest its potential utility in:

- Neurodegenerative Diseases : As a protective agent against dopamine neuron loss.

- Mood Disorders : By modulating neurotransmitter levels through MAO inhibition.

Properties

IUPAC Name |

(2S,6S)-6-methyl-2-prop-2-enyl-1,2,3,6-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNCFOFVFFJWLI-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC(N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC[C@@H](N1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428470 | |

| Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175478-18-9 | |

| Record name | (2S,6S)-6-Methyl-2-(prop-2-en-1-yl)-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.